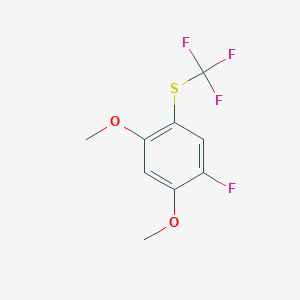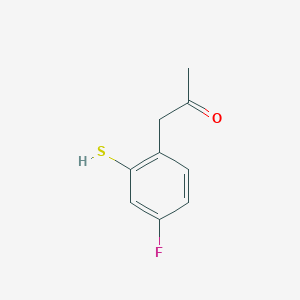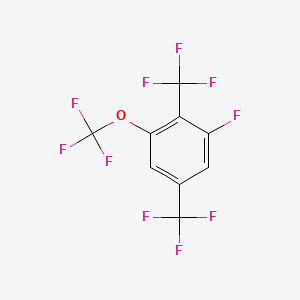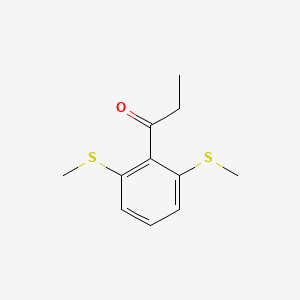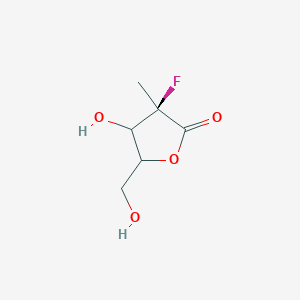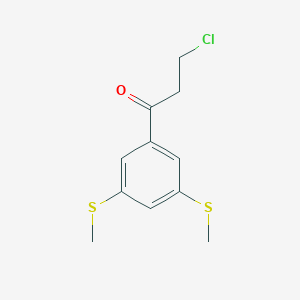
1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-1-one typically involves the chlorination of 1-(3,5-bis(methylthio)phenyl)propan-1-one. This can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Reagents such as m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH₄ in methanol or ethanol at low temperatures.
Major Products:
- Substituted derivatives with various nucleophiles.
- Sulfoxides and sulfones from oxidation.
- Alcohols from reduction.
Scientific Research Applications
1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-1-one exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond and resulting in the formation of a substituted product. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound interacts with specific enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with trifluoromethyl groups instead of methylthio groups.
1-(3,5-Dimethylphenyl)-3-chloropropan-1-one: Similar structure but with methyl groups instead of methylthio groups.
1-(3,5-Dimethoxyphenyl)-3-chloropropan-1-one: Similar structure but with methoxy groups instead of methylthio groups.
Uniqueness: 1-(3,5-Bis(methylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of methylthio groups, which can undergo specific chemical transformations such as oxidation to sulfoxides and sulfones. These transformations can impart unique properties to the compound and its derivatives, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H13ClOS2 |
|---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
1-[3,5-bis(methylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H13ClOS2/c1-14-9-5-8(11(13)3-4-12)6-10(7-9)15-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
LEKSZHYYFMBIKM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)C(=O)CCCl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


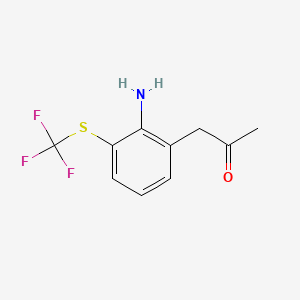

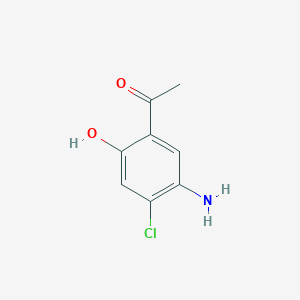

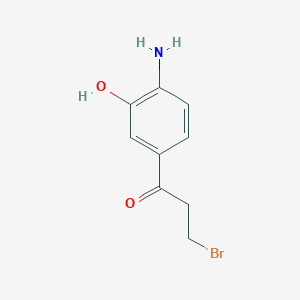
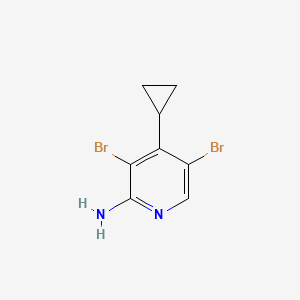
![1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene](/img/structure/B14057344.png)
